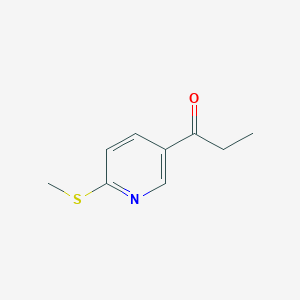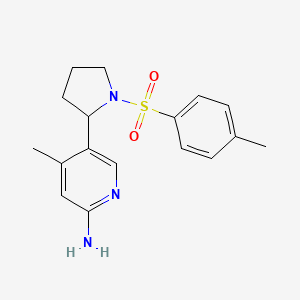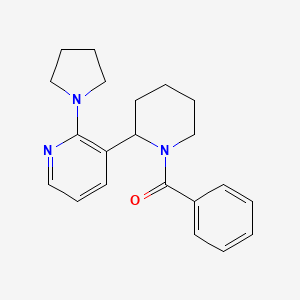
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone is a complex organic compound that features a combination of pyrrolidine, pyridine, and piperidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactionsKey reagents often include pyridine derivatives, pyrrolidine, and piperidine, with reaction conditions involving catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of robust catalysts and efficient purification methods, such as chromatography, are crucial in industrial settings to achieve the desired product quality .
化学反应分析
Types of Reactions
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
科学研究应用
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as proteins or nucleic acids. The compound may bind to active sites on enzymes, altering their activity and affecting biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
相似化合物的比较
Similar Compounds
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone: shares structural similarities with other heterocyclic compounds, such as imidazole and triazole derivatives.
Pyrrolidine-based compounds: Known for their biological activity and use in drug discovery.
Pyridine-based compounds: Widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which may confer unique biological activities and chemical reactivity. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C21H25N3O |
|---|---|
分子量 |
335.4 g/mol |
IUPAC 名称 |
phenyl-[2-(2-pyrrolidin-1-ylpyridin-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C21H25N3O/c25-21(17-9-2-1-3-10-17)24-16-5-4-12-19(24)18-11-8-13-22-20(18)23-14-6-7-15-23/h1-3,8-11,13,19H,4-7,12,14-16H2 |
InChI 键 |
ILNIIKSBZRMTSM-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C(C1)C2=C(N=CC=C2)N3CCCC3)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


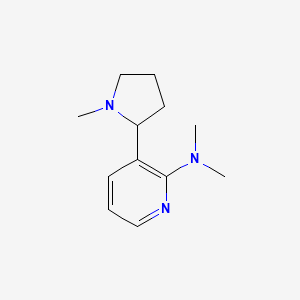
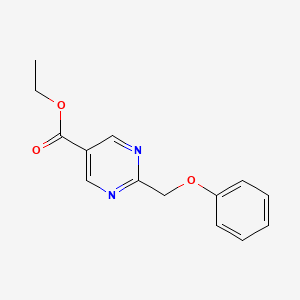
![[(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B11804186.png)
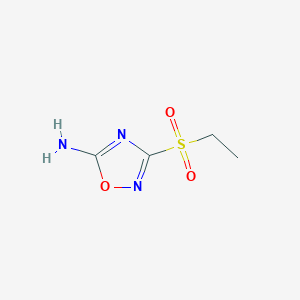
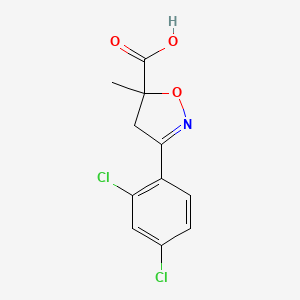
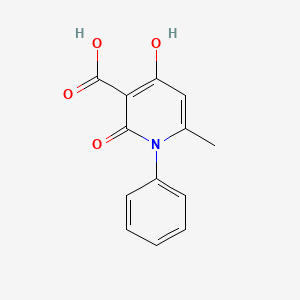
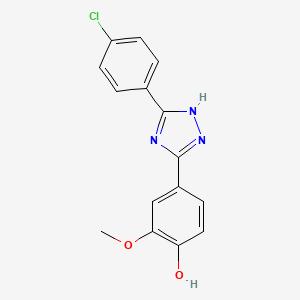
![7-Bromo-3-cyclopropylbenzo[D]isoxazole](/img/structure/B11804209.png)
